![molecular formula C17H17NO3 B587535 Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate CAS No. 376348-79-7](/img/structure/B587535.png)
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
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Description
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is an organic compound. It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .
Synthesis Analysis
The synthesis of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate and similar compounds often involves the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is complex, with a molecular weight of 298.34 . The InChI code for this compound is 1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 .Physical And Chemical Properties Analysis
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is a white to yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Safety and Hazards
properties
IUPAC Name |
benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCDXSYDSNLCLK-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732708 |
Source
|
Record name | Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate | |
CAS RN |
376348-79-7 |
Source
|
Record name | Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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